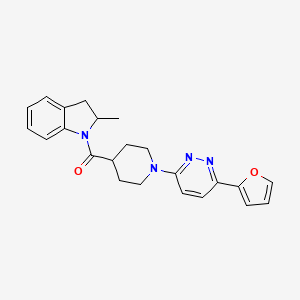

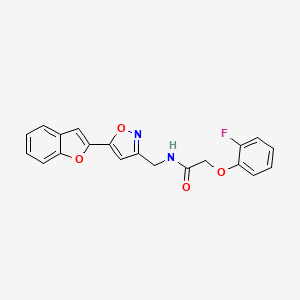

![molecular formula C18H24N2O2 B3012990 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone CAS No. 900018-97-5](/img/structure/B3012990.png)

1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

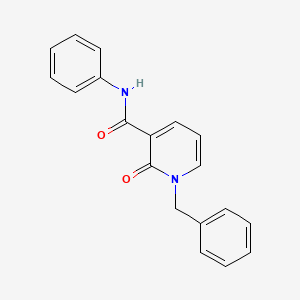

The compound 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone is a complex organic molecule that is likely to have a structure involving a piperidine and pyrrolidine moiety based on the provided data. Although none of the papers directly discuss this compound, they provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of specific precursors in the presence of a base or through substitution reactions. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involved the use of piperonal and was characterized by various spectroscopic techniques . Similarly, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was achieved by a substitution reaction . These methods could potentially be adapted for the synthesis of 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by single-crystal X-ray diffraction studies, which often reveal the conformation of the piperidine ring and the geometry around various atoms . The geometry of these compounds has been optimized using density functional theory (DFT) calculations, which are compared with X-ray diffraction data to confirm the structure .

Chemical Reactions Analysis

The reaction kinetics of compounds involving piperidine and pyrrolidine bases have been studied in various solvents, leading to complex reaction pathways and final products . These studies provide insights into the reactivity of such compounds and the influence of solvent and temperature on their reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their thermal stability, as analyzed by thermogravimetric analysis (TGA), which reveals the temperature range in which the structure remains stable . The electronic properties, such as the HOMO-LUMO energy gap, are evaluated to understand the electronic characteristics of the molecule . Additionally, the reactive sites on the molecular surface are identified using molecular electrostatic potential maps .

Case Studies and Applications

Case studies involving these compounds often include their potential biological applications. For example, cytotoxicity evaluations and binding analyses with human serum albumin are conducted to understand the pharmacokinetic nature of the compounds . Molecular docking studies are also performed to gain insights into the interaction of new molecules with carrier proteins .

Aplicaciones Científicas De Investigación

Hydrogen-Bonding Patterns

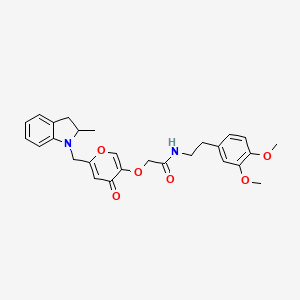

- Enaminones such as 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone are characterized by unique hydrogen-bonding patterns. Studies have shown that these compounds establish bifurcated intra- and intermolecular hydrogen bonds between secondary amine and carbonyl groups, leading to the formation of specific molecular structures like centrosymmetric dimers and hydrogen-bonded rings (Balderson et al., 2007).

Synthesis and Antibacterial Activity

- Enaminone derivatives have been synthesized using microwave irradiation techniques and evaluated for their antibacterial properties. Compounds like 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone have been found to exhibit antibacterial activity, indicating their potential use in medicinal chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).

Antiviral Activity

- Certain derivatives of 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone have been studied for their potential antiviral activities. These studies have led to the identification of compounds that could potentially be used in the treatment of viral infections (Attaby et al., 2006).

Potential Anticancer Activity

- Compounds related to 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone have been synthesized and evaluated for their anticancer activity. These studies are critical for identifying new chemotherapeutic agents (Bashandy et al., 2011).

Corrosion Inhibition

- Derivatives of 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone have been evaluated as corrosion inhibitors, demonstrating the versatility of these compounds in industrial applications (Hegazy et al., 2012).

Characterization and Synthesis

- The compound and its derivatives have been extensively characterized using various analytical techniques, including spectroscopy and crystallography, to understand their molecular structure and properties (Govindhan et al., 2017).

Propiedades

IUPAC Name |

1-[4-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-14(21)15-4-6-17(7-5-15)19-12-8-16(9-13-19)18(22)20-10-2-3-11-20/h4-7,16H,2-3,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMOVPXNKZDIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

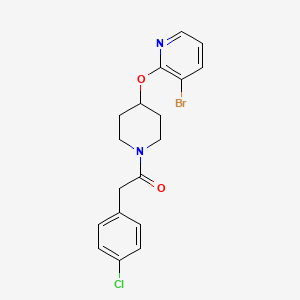

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)

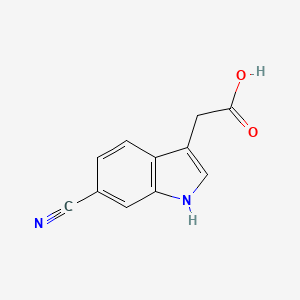

![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)

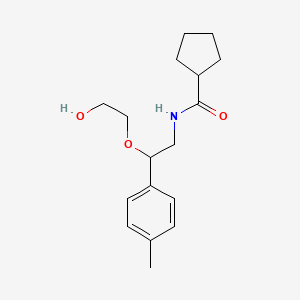

![N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide](/img/structure/B3012919.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3012922.png)

![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B3012924.png)